molecular formula C8H11FO2 B2359132 2-Fluorospiro[3.3]heptane-2-carboxylic acid CAS No. 2287313-60-2

2-Fluorospiro[3.3]heptane-2-carboxylic acid

Cat. No. B2359132
CAS RN: 2287313-60-2
M. Wt: 158.172
InChI Key: POHVEPDMHAIVNK-UHFFFAOYSA-N
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Description

2-Fluorospiro[3.3]heptane-2-carboxylic acid is a chemical compound with the CAS Number: 2287313-60-2 . It has a molecular weight of 158.17 . It is usually in the form of a powder .


Molecular Structure Analysis

The molecular formula of 2-Fluorospiro[3.3]heptane-2-carboxylic acid is C8H11FO2 . Its average mass is 158.170 Da and its monoisotopic mass is 158.074310 Da .


Physical And Chemical Properties Analysis

2-Fluorospiro[3.3]heptane-2-carboxylic acid is a powder that is stored at 4 degrees Celsius . Its molecular weight is 158.17 . More specific physical and chemical properties were not found in the search results.

Scientific Research Applications

Conformationally Restricted Glutamic Acid Analogues

Research has shown that derivatives of spiro[3.3]heptane, including those similar to 2-Fluorospiro[3.3]heptane-2-carboxylic acid, are used as analogues of glutamic acid. These compounds mimic glutamate in various restricted conformations, aiding in mechanistic studies and the search for biologically active compounds (Chernykh et al., 2014).

Synthesis of Amino Acids

Spiro[3.3]heptane derivatives are synthesized as novel amino acids, useful in chemistry, biochemistry, and drug design. The rigid spirocyclic scaffold in these amino acids provides a unique three-dimensional shape, beneficial for specific applications (Radchenko et al., 2010).

Fluorinated Building Blocks in Medicinal Chemistry

Compounds based on the spiro[3.3]heptane motif, including fluorinated analogs, are synthesized as building blocks in medicinal chemistry. The three-dimensional shape and pattern of fluorine substitution make these compounds particularly valuable (Chernykh et al., 2016).

Charge Density Studies

Spiro[3.3]heptane carboxylic acid compounds are studied for their charge density distribution using X-ray diffraction, providing insights into their chemical behavior and molecular interactions (Yufit et al., 1996).

Synthesis of Optically Active Polyamides

Optically active spiro[3.3]heptane-2,6-dicarboxylic acid is used for polycondensation, leading to polymers soluble in organic polar solvents. These polymers exhibit significant Cotton effects, indicating potential applications in materials science (Tang et al., 1999).

Exploration of Fluorophore Formation

Studies involving spiro[3.3]heptane carboxylic acids contribute to understanding the mechanisms of fluorophore formation in histochemical methods, aiding in the development of advanced visualization techniques (Björklund et al., 2004).

Metabolic Trapping in Myocardium

Fluorinated spiro[3.3]heptane derivatives are explored as tracers for myocardial fatty acid utilization, providing insights into cardiac metabolism and potential diagnostic applications (DeGrado et al., 1991).

Stereoselective Preparations in Chemistry

The synthesis of spiro[3.3]heptane-2,6-dicarboxylic acid derivatives contributes to the field of stereoselective preparations, important in the development of chiral compounds for various chemical applications (Yoshinari et al., 2011).

Synthesis of Anticonvulsant Analogues

Spiro[3.3]heptane carboxylic acids are synthesized as cyclic analogues of valproic acid, an anticonvulsant drug, to evaluate the role of the carboxylic acid group in medicinal applications (Scott et al., 1985).

properties

IUPAC Name

2-fluorospiro[3.3]heptane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11FO2/c9-8(6(10)11)4-7(5-8)2-1-3-7/h1-5H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POHVEPDMHAIVNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CC(C2)(C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluorospiro[3.3]heptane-2-carboxylic acid

CAS RN

2287313-60-2
Record name 2-fluorospiro[3.3]heptane-2-carboxylic acid
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